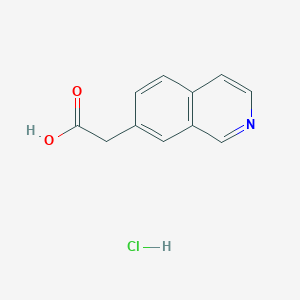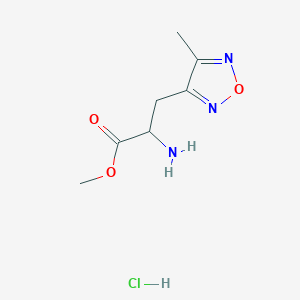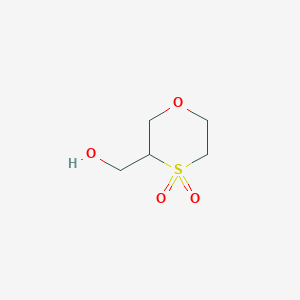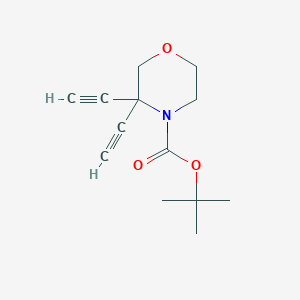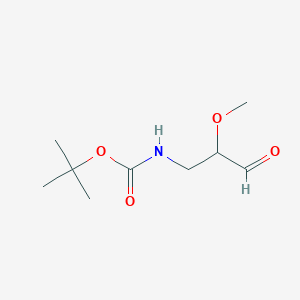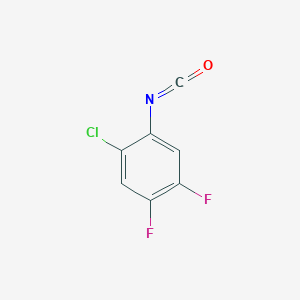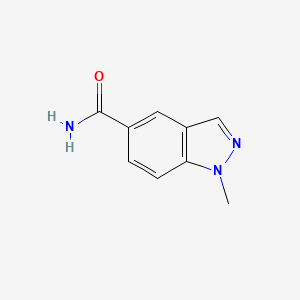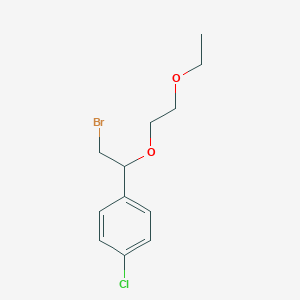
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene is an organic compound that features a bromine atom, an ethoxyethoxy group, and a chlorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 1-bromo-2-(2-ethoxyethoxy)ethane. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, adhering to industrial standards and regulations.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the chlorobenzene ring to a cyclohexane ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or ammonia, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether are commonly used.
Major Products Formed
Nucleophilic substitution: Products include 1-(2-hydroxy-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or 1-(2-amino-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene.
Oxidation: Products include 1-(2-formyl-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or 1-(2-carboxy-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene.
Reduction: Products include 1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxyethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity or signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
1-Bromo-2-ethoxyethane: Lacks the additional ethoxy group, making it less complex.
4-Chlorobenzene: The base structure without the bromine and ethoxyethoxy groups.
Uniqueness
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene is unique due to the presence of both bromine and ethoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the exploration of new chemical reactions.
Propiedades
Fórmula molecular |
C12H16BrClO2 |
|---|---|
Peso molecular |
307.61 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO2/c1-2-15-7-8-16-12(9-13)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3 |
Clave InChI |
KJBRAEQHZNNMGA-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(CBr)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


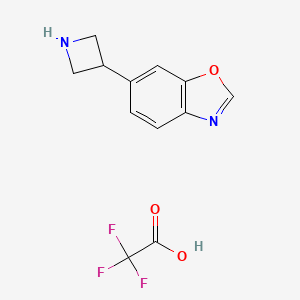
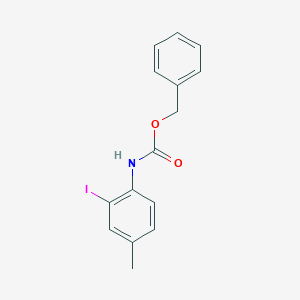
![3-[2-(Methylamino)ethoxy]aniline](/img/structure/B13506293.png)
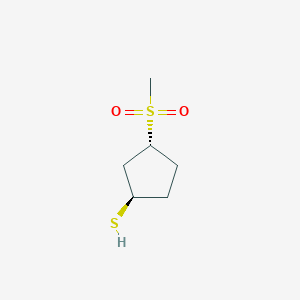

![2-Bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester](/img/structure/B13506298.png)

